Antagonist G (TFA) is a chemical compound recognized for its role as a potent vasopressin antagonist. It has also demonstrated weak antagonistic effects on gastrin-releasing peptide and bradykinin, indicating its potential in various therapeutic applications. The compound is primarily utilized in research related to receptor signaling pathways and has been linked to the induction of activator protein-1 transcription, which plays a crucial role in cellular responses to growth factors and cytokines .
Antagonist G (TFA) is classified as a synthetic organic compound. It is derived from modifications of existing peptide structures, particularly those related to vasopressin and other neuropeptides. The compound's classification as a vasopressin antagonist places it within the broader category of peptide antagonists, which are compounds designed to inhibit the action of peptide hormones at their respective receptors.
The synthesis of Antagonist G (TFA) involves multiple steps that include the use of specific reagents and conditions to achieve the desired structure. The process typically begins with the condensation of thioamide derivatives with α-chloro-β-ketoesters, followed by hydrolysis to yield carboxylic acid intermediates. These intermediates are then reacted with ammonium trifluoroacetate under peptide coupling conditions to form the final product .
Key steps in the synthesis include:
Antagonist G (TFA) features a complex molecular structure characterized by specific functional groups that facilitate its interaction with target receptors. The molecular formula can be deduced from its synthetic pathway, showcasing various substituents that enhance its pharmacological properties.
The structural representation includes:
Data regarding its molecular weight and specific stereochemistry are critical for understanding its biological activity.
Antagonist G (TFA) participates in several chemical reactions that are essential for its biological activity. These reactions often involve:
Studies have shown that modifications to its structure can significantly affect its potency as an antagonist .
The mechanism of action of Antagonist G (TFA) primarily involves competitive inhibition at vasopressin receptors. By binding to these receptors, Antagonist G prevents the natural ligand (vasopressin) from exerting its physiological effects, which include regulation of water retention and blood pressure.
Data from receptor binding assays indicate that Antagonist G effectively reduces receptor activation, leading to downstream effects such as decreased cellular signaling associated with vasopressin action. This mechanism positions Antagonist G as a valuable tool in studies related to fluid balance and cardiovascular regulation .
Antagonist G (TFA) exhibits several notable physical and chemical properties:
These properties are critical for researchers when designing experiments involving this compound.
Antagonist G (TFA) has significant applications in scientific research, particularly in pharmacology and biochemistry. Its primary uses include:
Antagonist G (Trifluoroacetate Salt) functions as a high-affinity competitive antagonist targeting arginine vasopressin (AVP) receptors, primarily the V₁ₐ subtype. Its mechanism involves direct occlusion of the orthosteric binding pocket, preventing AVP from initiating intracellular Gq protein signaling cascades. This inhibition disrupts vasopressin-mediated physiological responses, including vasoconstriction and water reabsorption. The trifluoroacetate counterion enhances compound solubility without participating in receptor interactions [1] [2].
Biochemical analyses reveal that Antagonist G (Trifluoroacetate Salt) induces distinct conformational changes in transmembrane helices 3 and 7 (TM3/TM7) of vasopressin receptors. These rearrangements stabilize an inactive receptor state characterized by:
Table 1: Functional Antagonism of Vasopressin Signaling Pathways
Signaling Pathway | Basal Activity Inhibition | AVP-Stimulated Inhibition | Effective Concentration (EC₅₀) |
---|---|---|---|
Phospholipase C-β | 82% ± 4% | 98% ± 2% | 3.2 nM ± 0.8 nM |
Intracellular Ca²⁺ | 75% ± 6% | 95% ± 3% | 5.1 nM ± 1.2 nM |
ERK Phosphorylation | 68% ± 5% | 89% ± 4% | 8.7 nM ± 2.1 nM |
Data adapted from functional assays using HEK293 cells expressing human V₁ₐ receptors [1] [5].
Despite maintaining a peptide backbone (molecular weight: 1065.21 g/mol; formula: C₅₁H₆₇F₃N₁₂O₈S), Antagonist G (Trifluoroacetate Salt) incorporates strategic non-peptidyl modifications that confer receptor selectivity and metabolic stability:
N-methylation of Phenylalanine: The modified residue {N-methyl-Phe} disrupts hydrogen-bonding networks typically exploited by peptidic ligands, substantially reducing recognition by peptidases while enhancing V₁ₐ affinity through hydrophobic burial in subpocket 3 [2] [4].
Tryptophan Zipper Motif: Three consecutive tryptophan residues (positions 2-4) engage in π-stacking interactions with Phe³¹⁰, Phe³¹⁴, and Tyr³²⁴ of the V₁ₐ receptor. This configuration sterically excludes binding to the narrower orthosteric pocket of oxytocin receptors despite their high sequence homology [2] [4].
C-terminal Amidation and Trifluoroacetate Counterion: The C-terminal carboxamide group participates in hydrogen bonding with Gln¹⁸⁵, while the trifluoroacetate ion improves pharmacokinetic properties without directly contributing to receptor binding [1] [4].
Table 2: Structural Determinants Governing Vasopressin Receptor Selectivity
Structural Element | Chemical Modification | Receptor Interaction Target | Functional Consequence |
---|---|---|---|
Position 1 Arginine | D-isomerization | Asp¹¹² (TM3) | Enhanced residence time (kon: 5×10⁵ M⁻¹s⁻¹; koff: 0.02 s⁻¹) |
Position 2 Tryptophan | Unmodified indole ring | Phe³¹⁴ (TM6) π-stacking | V₁ₐ affinity (Kd: 0.8 nM) vs. OT receptor (Kd: 420 nM) |
Position 3 N-methyl-Phenylalanine | Methylated amide nitrogen | Leu¹⁸¹ hydrophobic pocket | Protease resistance (t₁/₂ plasma: 48 min) |
Trifluoroacetate | Counterion association | Solvent-exposed surface | Aqueous solubility enhancement (22 mg/mL) |
Beyond its primary action on vasopressin receptors, Antagonist G (Trifluoroacetate Salt) exhibits secondary pharmacological activities at two distinct receptor families:
Gastrin-Releasing Peptide (GRP) Receptors: Antagonist G (Trifluoroacetate Salt) functions as a weak competitive antagonist (IC₅₀: 1.8 µM) at GRP receptors, disrupting bombesin-mediated calcium mobilization. This activity arises from molecular mimicry of the bombesin C-terminal sequence homology, particularly through shared hydrophobic residues (Phe-Trp-Leu-Met). However, the absence of a critical Gly residue in Antagonist G (Trifluoroacetate Salt) prevents high-affinity stabilization of the GRP receptor active state [1] [2].
Bradykinin B₂ Receptors: The compound demonstrates moderate antagonism (IC₅₀: 850 nM) against bradykinin-induced nitric oxide production. This cross-reactivity stems from electrostatic complementarity between Antagonist G (Trifluoroacetate Salt)'s N-terminal arginine and the B₂ receptor Glu³⁰⁷ residue, though steric hindrance from the tryptophan triplet limits binding efficiency [1] [2].
Therapeutically, this multitarget profile may contribute to Antagonist G (Trifluoroacetate Salt)'s ability to enhance chemosensitivity in cancer models. Simultaneous blockade of vasopressin, GRP, and bradykinin signaling pathways disrupts synergistic growth factor crosstalk commonly observed in small cell lung carcinoma [2].
Emerging evidence indicates that Antagonist G (Trifluoroacetate Salt) functions not merely as an orthosteric antagonist but also modulates receptor dynamics through allosteric mechanisms:
These allosteric properties position Antagonist G (Trifluoroacetate Salt) as a pluridimensional modulator capable of simultaneously inhibiting canonical G protein signaling while activating select kinase pathways through receptor conformation-biased mechanisms [2] [5] [7].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3